VH298 is a potent and selective small-molecule inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] This protein plays a critical role in oxygen sensing by regulating the levels of Hypoxia-Inducible Factors (HIFs), specifically HIF-α. [, ] By inhibiting VHL, VH298 prevents the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream hypoxia-responsive genes. [, , ] This characteristic makes VH298 a valuable tool in scientific research for investigating various biological processes, including angiogenesis, wound healing, and autophagy. [, , , ]
The synthesis of VH298 involves a structure-guided design and group-based optimization process. [] This process begins with the identification of a lead compound with moderate inhibitory activity against VHL. Subsequent chemical modifications are introduced to the lead compound, guided by structure-activity relationship (SAR) studies and aided by computational modeling. [] This iterative process involves the synthesis and evaluation of a series of analogs, systematically exploring the effects of different substituents and structural variations on VHL inhibitory potency. Through this optimization process, researchers identified VH298 as a potent VHL inhibitor with desirable pharmacological properties, including low nanomolar potency and improved cellular permeability. []
While the provided papers do not explicitly detail the molecular structure analysis of VH298, its structure can be deduced from its IUPAC name: (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. This complex structure comprises various functional groups, including a pyrrolidine ring, a thiazole ring, and multiple amide bonds. These structural features contribute to VH298's binding affinity and selectivity for the VHL protein. [, ]
VH298 acts as a competitive inhibitor of the VHL protein, binding to the same site as HIF-α. [, ] This binding prevents the VHL protein from interacting with HIF-α, disrupting the ubiquitination process that normally targets HIF-α for proteasomal degradation. [, ] As a result, HIF-α levels stabilize and accumulate within the cell, leading to the activation of downstream hypoxia-responsive genes involved in various cellular processes. [, , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: